molecular formula C21H22N2O4 B11139469 3-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide

3-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide

Cat. No.: B11139469
M. Wt: 366.4 g/mol
InChI Key: HSAVZBNNLPLBJJ-UHFFFAOYSA-N
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Description

3-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the indole derivative with an appropriate acid chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, indole derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for its interactions with various biological targets.

Medicine

Medicinally, indole derivatives have shown promise in the treatment of diseases such as cancer, inflammation, and neurological disorders. This compound could be explored for its therapeutic potential in these areas.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide would depend on its specific biological target. Generally, indole derivatives can interact with proteins, enzymes, or receptors, modulating their activity. The methoxy groups and the amide moiety may play roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-N-(2-oxoethyl)propanamide: Lacks the methoxy groups, which may affect its biological activity and chemical reactivity.

    3-(4-methoxy-1H-indol-1-yl)-N-(2-oxoethyl)propanamide: Similar structure but without the methoxyphenyl group, potentially altering its properties.

Uniqueness

The presence of both methoxy groups and the specific amide linkage in 3-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide makes it unique compared to other indole derivatives. These structural features may confer distinct biological activities and chemical reactivity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

3-(4-methoxyindol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide

InChI

InChI=1S/C21H22N2O4/c1-26-16-8-6-15(7-9-16)19(24)14-22-21(25)11-13-23-12-10-17-18(23)4-3-5-20(17)27-2/h3-10,12H,11,13-14H2,1-2H3,(H,22,25)

InChI Key

HSAVZBNNLPLBJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)CCN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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